BMS-202 - 1675203-84-5

BMS-202

Catalog Number: EVT-262975
CAS Number: 1675203-84-5
Molecular Formula: C25H29N3O3
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-202 is a small molecule classified as an immune checkpoint inhibitor. [, , , , , , , , , ] Specifically, it acts as an antagonist of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction. [2, 3, 5, 7, 12, 14-16, 18, 23, 24, 28, 30] This interaction plays a crucial role in immune evasion by cancer cells. BMS-202 disrupts this interaction, hindering the ability of cancer cells to evade the immune system. [, , , , , , ]

  • Investigating the PD-1/PD-L1 pathway and its role in cancer. [, , , , ]
  • Evaluating the efficacy of combination therapies involving immune checkpoint blockade. [, , , , , , ]
Mechanism of Action

BMS-202 exerts its antitumor activity by binding to PD-L1 and inducing its dimerization. [, , , , , ] This dimerization prevents the interaction between PD-L1 on tumor cells and PD-1 on T cells, thereby blocking the inhibitory signal that suppresses T cell activation and antitumor immunity. [, , , , , , ]

  • Direct Binding: BMS-202 binds to the PD-L1 dimer interface. [, , , , , ]
  • Dimerization Induction: This binding promotes the formation of PD-L1 dimers. [, , , , , ]
  • PD-1/PD-L1 Blockade: The dimerized PD-L1 is unable to interact with PD-1, preventing the transmission of inhibitory signals. [, , , , , , ]
  • T Cell Activation: This blockade facilitates the activation of T cells, restoring their ability to recognize and destroy cancer cells. [, , , , , , ]
Applications
  • Breast Cancer: BMS-202 inhibited tumor growth in a 4T1 mouse breast cancer model, both as a single agent and in combination with photodynamic therapy. [, , , ]
  • Melanoma: It demonstrated antitumor efficacy in a B16-F10 melanoma mouse model, enhancing immune cell infiltration and cytokine production. [, ]
  • Colorectal Cancer: In a humanized mouse model of colorectal cancer, BMS-202 exhibited antitumor activity by improving the tumor microenvironment and increasing T cell infiltration. [, ]
  • Hepatocellular Carcinoma: It showed synergistic antitumor effects when combined with chemotherapy in a hepatocellular carcinoma model. []
  • Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to PD-1/PD-L1 blockade therapy. []
  • Developing Novel Drug Delivery Systems: Exploring new drug delivery strategies to improve the efficacy of PD-1/PD-L1 inhibitors. [, , , , , ]
  • Identifying Biomarkers: Identifying potential biomarkers to predict the response to PD-1/PD-L1 blockade therapy. [, ]

BMS-200

  • Compound Description: BMS-200 is a small molecule inhibitor of the PD-1/PD-L1 interaction developed by Bristol-Myers Squibb (BMS) []. It acts by inducing the dimerization of PD-L1, with each dimer binding one molecule of BMS-200 at its interface [].
  • Relevance: BMS-200 is structurally related to BMS-202 and serves as an important reference compound for understanding the structure-activity relationships of this class of PD-L1 inhibitors. Studies comparing BMS-200 and BMS-202 have provided insights into the binding modes and inhibitory mechanisms of these compounds [].

PCC0208025

  • Compound Description: PCC0208025 is another name used to refer to BMS-202 in some studies [].

X14

  • Compound Description: X14 is a novel small-molecule PD-1/PD-L1 inhibitor with a naphthyridin scaffold []. It exhibits potent inhibitory activity against the PD-1/PD-L1 interaction and demonstrates favorable pharmacokinetic properties, including good oral bioavailability.

LP23

  • Compound Description: LP23 is a novel biphenyl ether and oxadiazole thioether-based small-molecule PD-1/PD-L1 inhibitor []. It is distinct from arylmethylamine/biphenyl core-based inhibitors and exhibits potent PD-L1 inhibitory activity, surpassing BMS-202.

Compound 10

  • Compound Description: Compound 10 is a 2,4,6-tri-substituted 1,3,5-triazine derivative that demonstrates strong binding affinity to the PD-L1 protein []. It effectively enhances the antitumor immune activity of peripheral blood mononuclear cells against PD-L1 expressing cancer cells.

KYA1797K

  • Compound Description: KYA1797K is a known potent Wnt/β-catenin inhibitor that was identified as a weak PD-L1 binder []. It interacts with the interface of the PD-L1 dimer, similar to BMS-202.

Britannin (BRT)

  • Compound Description: Britannin is a pseudoguaianolide-type sesquiterpene lactone with anticancer activity attributed to its modulation of NFkB and the Nrf2-Keap1 signaling pathway []. It has also been shown to down-regulate PD-L1 expression on cancer cells.

Chamissonolide (CHM)

  • Compound Description: Chamissonolide is another pseudoguaianolide sesquiterpene lactone, structurally similar to britannin []. Docking studies predicted its ability to form stable complexes with the PD-L1 dimer.

Compound 7

  • Compound Description: Compound 7 is a 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivative that exhibited potent inhibitory activity against PD-1/PD-L1 binding in a HTRF assay [].

Properties

CAS Number

1675203-84-5

Product Name

BMS-202

IUPAC Name

N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C25H29N3O3/c1-18-22(10-7-11-23(18)20-8-5-4-6-9-20)17-31-24-13-12-21(25(28-24)30-3)16-26-14-15-27-19(2)29/h4-13,26H,14-17H2,1-3H3,(H,27,29)

InChI Key

JEDPSOYOYVELLZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC

Solubility

Soluble in DMSO

Synonyms

BMS-202; BMS 202; BMS202;

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.